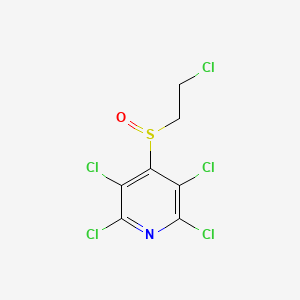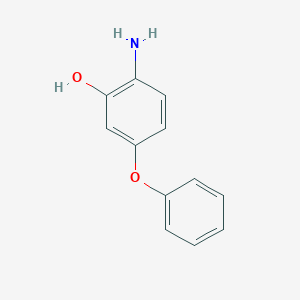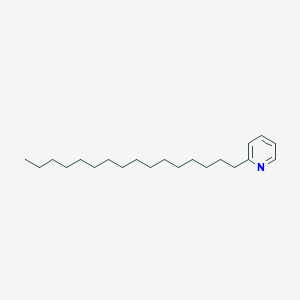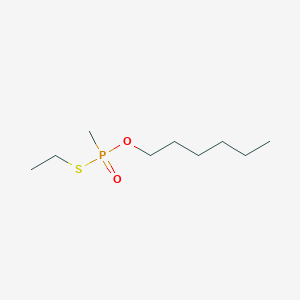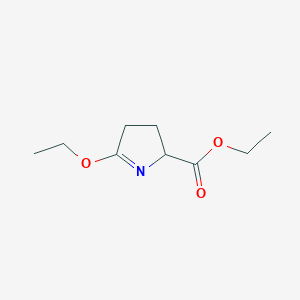![molecular formula C15H14 B14665032 1-Phenylspiro[2.6]nona-4,6,8-triene CAS No. 50517-62-9](/img/structure/B14665032.png)
1-Phenylspiro[2.6]nona-4,6,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylspiro[26]nona-4,6,8-triene is a unique organic compound characterized by its spirocyclic structure, which includes a phenyl group attached to a spiro[26]nona-4,6,8-triene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylspiro[2.6]nona-4,6,8-triene can be synthesized through the reaction of dimethyl trans-spiro[2.6]nona-4,6,8-trien-1,2-dicarboxylate with phenyllithium. This reaction yields trans-1,2-bis(hydroxydiphenylmethyl)spiro[2.6]nona-4,6,8-triene . The compound is sensitive to acids, which can lead to the formation of 8-(2,2-diphenylvinyl) heptafulvene and benzophenone .
Industrial Production Methods: While specific industrial production methods for 1-Phenylspiro[2
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylspiro[2.6]nona-4,6,8-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents, but specific examples are limited.
Substitution: The compound is sensitive to acids, leading to rearrangement and substitution reactions.
Common Reagents and Conditions:
Phenyllithium: Used in the initial synthesis of the compound.
Acids: Induce rearrangement to form heptafulvene derivatives and benzophenone.
Sodium Hydride: Used in basic conditions to yield various tricyclic compounds.
Major Products Formed:
8-(2,2-Diphenylvinyl) Heptafulvene: Formed under acidic conditions.
Benzophenone: Accompanies the formation of heptafulvene.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action for 1-Phenylspiro[2.6]nona-4,6,8-triene involves its reactivity with acids and bases, leading to rearrangement and formation of various derivatives. The molecular targets and pathways are primarily related to its spirocyclic structure, which influences its chemical behavior and interactions .
Vergleich Mit ähnlichen Verbindungen
Spiro[2.6]nona-4,6,8-triene: The parent compound without the phenyl group.
Dimethyl trans-spiro[2.6]nona-4,6,8-trien-1,2-dicarboxylate: A precursor in the synthesis of 1-Phenylspiro[2.6]nona-4,6,8-triene.
Uniqueness: this compound is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to its non-phenylated counterparts. This uniqueness makes it valuable for specific synthetic applications and studies involving spirocyclic compounds .
Eigenschaften
CAS-Nummer |
50517-62-9 |
|---|---|
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-phenylspiro[2.6]nona-4,6,8-triene |
InChI |
InChI=1S/C15H14/c1-2-7-11-15(10-6-1)12-14(15)13-8-4-3-5-9-13/h1-11,14H,12H2 |
InChI-Schlüssel |
ZAQZLKYUHZEAAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C12C=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


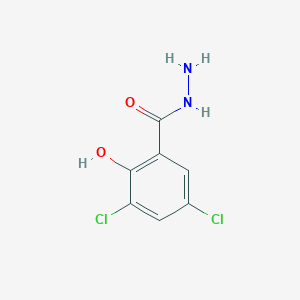

![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
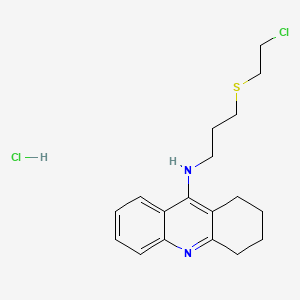
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
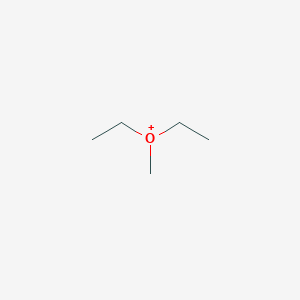
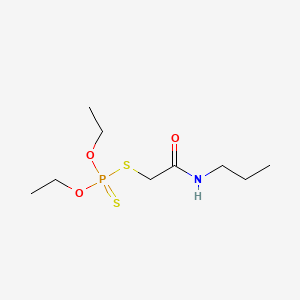
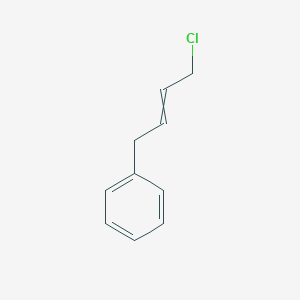
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
